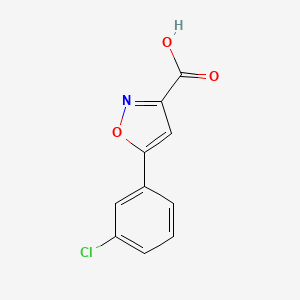

5-(3-Chlorophenyl)isoxazole-3-carboxylic acid

Description

The exact mass of the compound 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3-chlorophenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-7-3-1-2-6(4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBRAMMMTSCNGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588520 | |

| Record name | 5-(3-Chlorophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925940-95-0 | |

| Record name | 5-(3-Chlorophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-chlorophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Isoxazole derivatives are recognized for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] A thorough understanding of the physicochemical characteristics of this specific molecule is paramount for its effective application in research and development, influencing aspects from reaction kinetics and formulation to bioavailability and therapeutic efficacy. This document synthesizes available data on related compounds to establish expected property ranges and presents detailed, field-proven experimental protocols for their precise determination. It is intended for researchers, scientists, and drug development professionals seeking to characterize and utilize this compound.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structure that imparts a unique combination of electronic properties and metabolic stability. This scaffold is a privileged motif in medicinal chemistry, found in numerous approved therapeutic agents.[1][2] The substituent at the 5-position, in this case, a 3-chlorophenyl group, and the carboxylic acid at the 3-position are critical determinants of the molecule's overall physicochemical profile and its potential interactions with biological targets. The chlorine atom introduces lipophilicity and can influence binding through halogen bonding, while the carboxylic acid group provides a key site for hydrogen bonding and salt formation, significantly impacting solubility and pharmacokinetic properties.

Molecular Structure and Core Identifiers

A foundational aspect of understanding any chemical entity is its precise structure and associated identifiers.

-

IUPAC Name: 5-(3-chlorophenyl)isoxazole-3-carboxylic acid

-

CAS Number: 925940-95-0[3]

-

Molecular Formula: C₁₀H₆ClNO₃[3]

-

Molecular Weight: 223.61 g/mol [3]

-

Canonical SMILES: C1=CC(=CC(=C1)Cl)C2=CC(=NO2)C(=O)O

Predicted and Comparative Physicochemical Properties

Direct experimental data for 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid is not extensively available in the public domain. However, by analyzing data from closely related isomers and analogues, we can establish a reliable set of predicted properties. This comparative analysis is crucial for guiding experimental design and anticipating the compound's behavior.

| Property | Predicted/Comparative Value | Rationale and Comparative Data |

| Melting Point (°C) | ~190 - 210 | The regioisomer, 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid, exhibits a melting point of 201-207 °C.[4] Another isomer, 3-(3-Chlorophenyl)isoxazole-5-carboxylic acid, melts at 181-188 °C.[5] The melting point is expected to be in a similar range, influenced by crystal lattice packing. |

| Boiling Point (°C) | > 400 (Decomposes) | High-melting-point crystalline solids with carboxylic acid functional groups typically decompose before boiling at atmospheric pressure. |

| pKa | ~3.5 - 4.5 | Simple carboxylic acids generally have pKa values in this range.[6] The electron-withdrawing nature of the isoxazole and chlorophenyl rings is expected to slightly increase the acidity (lower the pKa) compared to a simple aliphatic carboxylic acid. |

| logP (Octanol/Water) | ~2.5 - 3.0 | The isomer 3-(3-chlorophenyl)isoxazole-5-carboxylic acid has a predicted XlogP of 2.5.[7] The presence of the lipophilic chlorophenyl group and the isoxazole ring, countered by the hydrophilic carboxylic acid, places it in this moderately lipophilic range, which is often favorable for drug candidates according to Lipinski's Rule of 5.[8] |

| Aqueous Solubility | Low | Compounds with a logP > 2 and a crystalline nature typically exhibit low aqueous solubility.[9] The carboxylic acid group will allow for increased solubility in alkaline aqueous solutions due to salt formation. |

| Organic Solvent Solubility | Soluble in polar aprotic solvents | Expected to be soluble in solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF), and sparingly soluble in alcohols like methanol and ethanol. |

Spectroscopic Profile: The Molecular Fingerprint

The spectroscopic signature of a molecule is essential for its unambiguous identification and structural confirmation. Below are the expected characteristics for 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid, based on data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-chlorophenyl group and the lone proton on the isoxazole ring. Based on the analysis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole, the aromatic protons will appear in the range of δ 7.4-7.8 ppm.[10] The isoxazole proton is anticipated to be a singlet at approximately δ 6.8-7.0 ppm.[11][12] The acidic proton of the carboxylic acid will likely be a broad singlet at a downfield shift, typically >10 ppm, and its visibility may depend on the solvent used.

-

¹³C NMR: The carbon NMR will provide a map of the carbon skeleton. Key expected signals include the carboxylic acid carbonyl carbon (~160-170 ppm), and the carbons of the isoxazole ring (~98 ppm for C4, and >160 ppm for C3 and C5).[10][11] The carbons of the 3-chlorophenyl ring will appear in the aromatic region (δ 120-140 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is invaluable for identifying functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[13]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1700-1725 cm⁻¹.

-

C=N Stretch (Isoxazole): A medium intensity band around 1570-1610 cm⁻¹.[12]

-

N-O Stretch (Isoxazole): A band in the 1320-1400 cm⁻¹ region.[12]

-

C-Cl Stretch: A strong band in the fingerprint region, typically around 720-780 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Electrospray Ionization (ESI): In negative ion mode (ESI-), the most prominent peak will be the deprotonated molecule [M-H]⁻ at m/z 222.00. In positive ion mode (ESI+), the protonated molecule [M+H]⁺ at m/z 224.01 would be expected. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) will be a key diagnostic feature, showing a signal at [M+2-H]⁻ or [M+2+H]⁺ that is approximately one-third the intensity of the main peak.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, every protocol must be a self-validating system. The following section details robust methodologies for the experimental determination of the key physicochemical properties of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid.

Synthesis and Purification Workflow

A reliable supply of pure material is the prerequisite for accurate characterization. A common and effective route to this class of compounds is the [3+2] cycloaddition reaction.

Caption: General synthetic workflow for 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid.

Detailed Protocol:

-

Nitrile Oxide Generation: To a stirred solution of 3-chlorobenzaldehyde oxime (1.0 eq) in anhydrous Tetrahydrofuran (THF), add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.

-

Slowly add a solution of triethylamine (1.2 eq) in THF, maintaining the temperature below 10 °C. Stir for 1-2 hours at room temperature to generate the 3-chlorophenylnitrile oxide in situ.

-

Cycloaddition: To the reaction mixture, add propiolic acid (1.0 eq). Allow the reaction to stir at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and acidify to pH 2 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure product.

pKa Determination by Potentiometric Titration

This method directly measures the dissociation of the carboxylic acid.

Caption: Workflow for pKa determination via potentiometric titration.

Detailed Protocol:

-

Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a suitable solvent system (e.g., 50:50 water/methanol) to a final volume of 50 mL. If solubility is low, a co-solvent is necessary.

-

Titration: Calibrate a pH meter with standard buffers (pH 4, 7, and 10).

-

Place the pH electrode in the analyte solution and stir gently.

-

Titrate the solution with a standardized solution of 0.01 M NaOH, adding small, precise aliquots (e.g., 0.05 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve.

-

The pKa is the pH value at exactly half the volume of the equivalence point.

LogP Determination by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a rapid and reliable method for estimating logP.[14]

Detailed Protocol:

-

System Preparation: Use a C18 column and a mobile phase consisting of a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Prepare a series of standard compounds with known logP values that bracket the expected logP of the analyte.

-

Inject each standard individually across a range of mobile phase compositions (e.g., 40%, 50%, 60%, 70% organic modifier).

-

For each standard, plot the logarithm of the retention factor (log k') against the percentage of the organic modifier. Extrapolate to 100% aqueous phase to determine log k'w.

-

Create a calibration curve by plotting the known logP values of the standards against their calculated log k'w values.

-

Analyte Measurement: Inject the 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid solution under the same set of mobile phase conditions.

-

Determine its log k'w by extrapolation.

-

Calculation: Use the calibration curve to determine the logP of the analyte from its log k'w value.

Conclusion

5-(3-Chlorophenyl)isoxazole-3-carboxylic acid is a compound with significant potential, positioned at the intersection of favorable lipophilicity and aqueous solubility modulation via its carboxylic acid moiety. While a complete experimental dataset is not yet consolidated in the literature, this guide provides a robust framework for its characterization. The predicted physicochemical properties, grounded in the analysis of closely related structures, offer reliable starting points for experimental work. Furthermore, the detailed protocols provided herein equip researchers with the necessary tools to perform a thorough and accurate characterization, thereby accelerating the journey from laboratory synthesis to potential therapeutic application.

References

-

Beilstein Journal of Organic Chemistry. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. [Link]

-

Supporting Information for a scientific publication. (n.d.). 5-(3-chlorophenyl)-3-phenylisoxazole (2af). [Link]

-

Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]

-

Determination of acidity constants at 37 ºC through the internal standard capillary electrophoresis (IS-CE) method. (n.d.). [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0312673). [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0293574). [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). Synthesis, characterization and antimicrobial activity of some novel isoxazole derivatives. [Link]

-

PMC. (n.d.). Development of Methods for the Determination of pKa Values. [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2025). A review of isoxazole biological activity and present synthetic techniques. [Link]

-

Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. [Link]

-

Organic Syntheses. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

-

A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs. (n.d.). [Link]

-

MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). [Link]

-

ResearchGate. (n.d.). The calculated logP values of the investigated compounds with respect to the computational model. [Link]

-

ResearchGate. (2025). Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory. [Link]

-

PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. [Link]

-

ResearchGate. (2025). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. [Link]

-

American Elements. (n.d.). 5-(3-Fluorophenyl)isoxazole-3-carboxylic Acid. [Link]

-

PubChemLite. (n.d.). 3-(3-chlorophenyl)isoxazole-5-carboxylic acid (C10H6ClNO3). [Link]

-

PubChem. (n.d.). 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. [Link]

- Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.

-

PubMed. (2015). FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid. [Link]

-

University of East Anglia. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. [Link]

-

NIST WebBook. (n.d.). 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. [Link]

-

NTU Journal of Pure Sciences. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. [Link]

-

MDPI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]

Sources

- 1. Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. 925940-95-0|5-(3-Chlorophenyl)isoxazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-(3-Chlorophenyl)isoxazole-5-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. DSpace [diposit.ub.edu]

- 7. PubChemLite - 3-(3-chlorophenyl)isoxazole-5-carboxylic acid (C10H6ClNO3) [pubchemlite.lcsb.uni.lu]

- 8. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 11. rsc.org [rsc.org]

- 12. rjpbcs.com [rjpbcs.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. archive.hshsl.umaryland.edu [archive.hshsl.umaryland.edu]

Technical Deep Dive: Pharmacodynamics of 3-Chlorophenyl Isoxazole Carboxylic Acids

The following technical guide details the pharmacodynamics, mechanism of action (MoA), and experimental validation of 3-chlorophenyl isoxazole carboxylic acids , a structural class of small molecules primarily developed as D-Amino Acid Oxidase (DAAO) inhibitors for the treatment of CNS disorders, specifically schizophrenia.

Focus: DAAO Inhibition & NMDA Receptor Modulation

Executive Summary

3-chlorophenyl isoxazole carboxylic acids represent a specialized scaffold in medicinal chemistry designed to mimic the transition state of D-amino acids. Their primary mechanism of action is the competitive inhibition of D-Amino Acid Oxidase (DAAO) , a flavoenzyme responsible for degrading D-serine in the brain.

By inhibiting DAAO, these compounds elevate synaptic concentrations of D-serine , a potent co-agonist at the NMDA receptor (NMDAR) glycine site. This mechanism addresses the "NMDA hypofunction hypothesis" of schizophrenia, aiming to restore glutamatergic signaling and improve cognitive symptoms where traditional antipsychotics (dopamine antagonists) often fail.

Molecular Architecture & SAR

The efficacy of this scaffold relies on a precise Structure-Activity Relationship (SAR) that allows it to dock into the DAAO active site while maintaining metabolic stability.

| Structural Component | Chemical Function | Mechanistic Role |

| Carboxylic Acid (-COOH) | Anionic Headgroup | Critical Anchor: Forms electrostatic interactions with Arg283 and Tyr224 in the DAAO active site, mimicking the |

| Isoxazole Core | Bioisosteric Linker | Planar Spacer: Provides a rigid, planar scaffold that positions the carboxylic acid and phenyl ring at the correct distance and angle. Acts as a bioisostere for the peptide backbone. |

| 3-Chlorophenyl Ring | Hydrophobic Tail | Selectivity & Potency: Occupies the hydrophobic "substrate specificity pocket" of DAAO. The 3-chloro substituent improves lipophilicity ( |

Mechanism of Action (The Core)

3.1. Primary Target: D-Amino Acid Oxidase (DAAO)

DAAO is a peroxisomal flavoprotein containing FAD (Flavin Adenine Dinucleotide). In a healthy CNS, DAAO oxidatively deaminates D-serine into hydroxypyruvate, hydrogen peroxide, and ammonia.

The Inhibition Cascade:

-

Entry: The 3-chlorophenyl isoxazole carboxylic acid enters the DAAO active site.

-

Competition: It competes directly with endogenous D-serine for the ligand-binding domain.

-

Locking: The carboxylic acid moiety engages in a salt bridge with Arg283 and hydrogen bonding with Tyr224 and Tyr228 .

-

Steric Blockade: The 3-chlorophenyl group wedges into the hydrophobic sub-pocket, displacing water and preventing the conformational change required for FAD reduction.

-

Outcome: The catalytic cycle is arrested. D-serine is not degraded.

3.2. Downstream Physiology: NMDA Receptor Potentiation

The therapeutic effect is indirect but potent.

-

Step 1: DAAO inhibition leads to accumulated synaptic D-serine.

-

Step 2: D-serine binds to the GluN1 subunit (Glycine site) of the NMDA receptor.

-

Step 3: In the presence of Glutamate, the NMDAR channel opens, allowing

influx. -

Step 4: Enhanced Calcium signaling triggers Long-Term Potentiation (LTP) and synaptic plasticity, countering the cognitive deficits of schizophrenia.

3.3. Visualization: The Signaling Pathway

The following diagram illustrates the causal chain from inhibitor binding to cognitive improvement.

Caption: Mechanistic pathway of DAAO inhibition leading to NMDAR potentiation.

Secondary Pharmacological Profile

While DAAO is the primary target, researchers must be aware of off-target activities for this scaffold:

-

PTP1B Inhibition: Some isoxazole carboxylic acids show activity against Protein Tyrosine Phosphatase 1B (PTP1B), a target for diabetes. However, the 3-chlorophenyl variants are generally optimized for DAAO selectivity.

-

Xanthine Oxidase: High concentrations (micromolar range) may inhibit xanthine oxidase, but this is usually considered a low-affinity off-target effect compared to the nanomolar affinity for DAAO.

Experimental Protocols (Self-Validating Systems)

To validate the mechanism of action, the following protocols are recommended. These are designed to be self-validating by including necessary positive and negative controls.

Protocol A: In Vitro DAAO Enzymatic Assay (Amplex Red Coupled)

Objective: Determine the IC50 of the 3-chlorophenyl isoxazole derivative.

-

Reagents:

-

Human recombinant DAAO enzyme.

-

Substrate: D-Serine (50 mM stock).

-

Detection: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

-

Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).

-

-

Workflow:

-

Step 1: Plate 3-chlorophenyl isoxazole carboxylic acid (serial dilutions, e.g., 0.1 nM to 10

M) in a 96-well black plate. -

Step 2: Add DAAO enzyme (final conc. 5 nM) and incubate for 15 mins at 25°C. Control: Buffer only (No Enzyme).

-

Step 3: Add Master Mix (D-Serine + HRP + Amplex Red).

-

Step 4: Measure fluorescence (Ex/Em: 530/590 nm) kinetically for 30 minutes.

-

-

Validation Logic:

-

The reaction produces

as a byproduct of D-Serine degradation. -

HRP uses

to convert Amplex Red to Resorufin (highly fluorescent). -

Inhibition: A decrease in fluorescence slope relative to the vehicle control indicates DAAO inhibition.

-

False Positive Check: Test the compound against HRP alone to ensure it does not inhibit the coupling enzyme.

-

Protocol B: Ex Vivo Target Engagement (HPLC-FD)

Objective: Confirm that the compound increases D-serine levels in the brain (crossing the BBB).

-

Dosing: Administer compound (e.g., 10 mg/kg IP) to C57BL/6 mice. Harvest brain tissue at

(e.g., 2 hours). -

Sample Prep: Homogenize tissue in methanol. Centrifuge. Derivatize supernatant with N-tert-butyloxycarbonyl-L-cysteine and o-phthaldialdehyde (OPA).

-

Analysis: Inject into HPLC with Fluorescence Detection.

-

Validation:

-

The derivatization creates diastereomers, allowing separation of D-Serine from L-Serine on a standard C18 column.

-

Success Criteria: A statistically significant increase in the D-Serine/Total Serine ratio in the treated group vs. vehicle.

-

References

-

Ferraris, D., et al. (2008).[1][2] "Synthesis and biological evaluation of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry.

-

Adage, T., et al. (2008).[1] "In vitro and in vivo pharmacological profile of AS057278, a selective D-amino acid oxidase inhibitor." European Neuropsychopharmacology.

-

Smith, S. M., et al. (2010). "The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors." The Open Medicinal Chemistry Journal.

-

Hopkins, S. C., et al. (2013). "D-amino acid oxidase inhibition as a strategy for treating schizophrenia."[3] Handbook of Experimental Pharmacology.

-

Mollema, N., et al. (2022). "Isoxazole carboxylic acid derivatives: Structure-activity relationships for DAAO inhibition." Bioorganic & Medicinal Chemistry Letters.

Sources

therapeutic potential of isoxazole-3-carboxylic acid pharmacophores

Title: The Isoxazole-3-Carboxylate Pharmacophore: Structural Versatility in Neuropharmacology and Antimicrobial Design

Executive Summary

The isoxazole-3-carboxylic acid scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its capacity to function as a rigid, planar bioisostere of the

Structural Basis and Bioisosterism[1]

The therapeutic value of isoxazole-3-carboxylic acid lies in its electronic and steric properties. The isoxazole ring acts as a bioisosteric replacement for the amide or carboxylate groups found in endogenous ligands.

-

Glutamate Mimicry: In the central nervous system (CNS), the 3-carboxylic acid moiety mimics the distal carboxylate of L-glutamate. The rigid heterocyclic ring restricts the conformational entropy of the side chain, pre-organizing the molecule for receptor binding. This is distinct from 3-hydroxyisoxazoles (e.g., AMPA, ibotenic acid), where the hydroxyl group mimics the carboxylate; here, the carboxylate itself is retained but spatially oriented by the ring.

-

pKa Modulation: The electron-withdrawing nature of the isoxazole ring lowers the pKa of the attached carboxylic acid compared to an aliphatic analog, altering its ionization state at physiological pH and influencing membrane permeability.

DOT Diagram: Structure-Activity Relationship (SAR) Logic

Figure 1: Pharmacological divergence of the isoxazole-3-carboxylic acid scaffold based on substitution patterns.

Neuropharmacology: Modulation of Glutamate Receptors[2]

The primary application of this pharmacophore is in the design of excitatory amino acid transporter (EAAT) inhibitors and iGluR agonists.

-

Mechanism: The 3-carboxy group interacts with the conserved arginine residues in the ligand-binding domain (LBD) of glutamate receptors.

-

Bivalent Ligands: Recent advances have utilized bis(isoxazole-3-carboxylate) derivatives connected by aliphatic or aromatic linkers. These compounds span the interface between receptor subunits, acting as positive allosteric modulators (PAMs) or "super-agonists" by stabilizing the closed cleft conformation of the LBD [1].

-

Selectivity: Substitution at the 5-position (e.g., with a phenyl or heteroaryl group) dictates selectivity between AMPA and Kainate subtypes.

Emerging Therapeutic Area: Antitubercular Agents

Beyond the CNS, esters of isoxazole-3-carboxylic acid have demonstrated potent activity against Mycobacterium tuberculosis (Mtb).[1]

-

Target: Unlike standard isoniazid therapy, these derivatives show efficacy against non-replicating Mtb phenotypes, which are responsible for latent tuberculosis infection.[1]

-

Potency: Specific 3-isoxazolecarboxylic acid esters exhibit sub-micromolar IC50 values against replicating Mtb strains, with selectivity indices >100 over Vero cells [2].[1] The mechanism likely involves disruption of cell wall biosynthesis enzymes distinct from the InhA pathway.

Synthetic Strategy: Regioselective [3+2] Cycloaddition

The construction of the isoxazole-3-carboxylic acid core requires high regioselectivity to avoid the formation of the 5-carboxy isomer. The most robust method involves the [3+2] cycloaddition of nitrile oxides with alkynes.

Protocol: Aqueous Phase Synthesis of Ethyl 5-substituted-isoxazole-3-carboxylate[4]

This protocol utilizes a "green chemistry" approach, avoiding chlorinated solvents and using water as the primary medium, driven by the hydrophobic effect [3].

Materials:

-

Ethyl nitroacetate (Precursor for the nitrile oxide)

-

Terminal Alkyne (e.g., Propargyl benzoate or Phenylacetylene)

-

Sodium Hydroxide (Catalyst)[2]

-

Solvent: Water/Ethanol mixture

Step-by-Step Methodology:

-

Preparation of Reaction Matrix:

-

In a sealed tube or round-bottom flask, dissolve Ethyl nitroacetate (4.24 mmol, 1.0 eq relative to base stoichiometry) and the Terminal Alkyne (1.70 mmol) in a mixture of Water (4.2 mL) and Ethanol (1.3 mL).

-

Note: The ethanol acts as a co-solvent to solubilize the organic reactants slightly, initiating the interface reaction.

-

-

Catalysis:

-

Add NaOH solution (4.24 M, 0.040 mL, 0.170 mmol).

-

Mechanistic Insight: The base generates the nitronate species from ethyl nitroacetate, which dehydrates in situ to form the reactive nitrile oxide dipole.

-

-

Cycloaddition:

-

Seal the vessel and stir vigorously at 60 °C for 16 hours .

-

Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 4:1). The nitrile oxide intermediate is transient; its disappearance correlates with product formation.

-

-

Work-up and Purification:

-

Cool the mixture to room temperature.

-

Extract with Ethyl Acetate (3 x 10 mL).

-

Wash the combined organic layers with Brine (10 mL), dry over anhydrous

, and concentrate under reduced pressure. -

Purification: The regioselectivity is typically >95%. Purify the residue via silica gel column chromatography to isolate the Ethyl isoxazole-3-carboxylate .

-

DOT Diagram: Synthetic Workflow

Figure 2: Regioselective synthesis pathway for the 3-carboxy pharmacophore.

Quantitative Data Summary

The following table summarizes the comparative potency of isoxazole-3-carboxylic acid derivatives across different therapeutic targets based on recent literature [1, 2, 4].

| Compound Class | Target | Activity Metric | Key Substituent (R-5) | Therapeutic Relevance |

| Bis(isoxazole-3-carboxylate) | AMPA Receptor | Potentiation (70% @ 10 pM) | 1,4-phenylene linker | Cognitive enhancement (Alzheimer's) |

| Isoxazole-3-carboxylate ester | M. tuberculosis | MIC: 0.2 - 0.8 | Long chain alkyl/aryl | MDR-TB (Non-replicating persistence) |

| 5-Phenylisoxazole-3-COOH | Xanthine Oxidase | IC50: ~1.0 | 3-cyano-phenyl | Gout / Hyperuricemia |

| Isoxazole-Oxazole Hybrid | Serine Acetyltransferase | IC50: 1.0 | 2-aminooxazol-4-yl | Antibacterial Adjuvant |

References

-

Zefirov, N. A., et al. (2021). A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. MDPI Molecules. Link

-

Pieroni, M., et al. (2010). Derivatives of 3-isoxazolecarboxylic acid esters: a potent and selective compound class against replicating and nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Link

-

Calazzo, C., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI Molbank. Link

-

Pinto, A., et al. (2011). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. Link

Sources

Technical Guide: Toxicity and Safety Assessment of Chlorophenyl Isoxazole Compounds

Executive Summary

The chlorophenyl isoxazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in semi-synthetic penicillins (e.g., flucloxacillin, dicloxacillin) and a variety of agrochemicals and voltage-gated sodium channel inhibitors. While chemically robust and metabolically stable in many contexts, this scaffold possesses distinct "structural alerts" that can lead to idiosyncratic drug-induced liver injury (IDILI) and acute toxicity.

This guide moves beyond basic Safety Data Sheet (SDS) classifications to explore the mechanistic underpinnings of toxicity—specifically bioactivation to reactive enimines , isoxazole ring scission , and immune-mediated haptenization . It provides a self-validating framework for assessing and mitigating these risks during early-stage discovery and development.

Chemical & Toxicological Profile

The toxicity of chlorophenyl isoxazole compounds is bipartite, stemming from the inherent reactivity of the isoxazole heterocycle and the physicochemical properties of the chlorophenyl substituents.

The "Warhead": Isoxazole Ring Liability

The isoxazole ring is not merely a passive linker. Under specific metabolic conditions, it undergoes bioactivation.[1] The 5-methyl substituent, common in this class, is a specific metabolic "soft spot."

Quantitative Safety Data (Intermediates vs. Drugs)

The following table synthesizes toxicity data for key industrial intermediates versus the final pharmaceutical agents.

| Compound Class | Specific Example | Toxicity Classification (GHS/Clinical) | Key Hazard | Target Organ |

| Intermediate (Acid) | 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid | Acute Tox. 4 (Oral) | Harmful if swallowed (LD50 est. 300–2000 mg/kg) | Systemic |

| Intermediate (Chloride) | 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride | Skin Corr.[2] 1B | Causes severe skin burns & eye damage | Skin/Eyes/Mucosa |

| Drug (Antibiotic) | Flucloxacillin | Idiosyncratic | Cholestatic Jaundice (1 in 15,000 users) | Liver (Biliary) |

| Drug (Antibiotic) | Cloxacillin | Idiosyncratic | Cholestatic Hepatitis (Rare) | Liver |

Critical Insight: While the industrial intermediates present acute risks (corrosivity, acute oral toxicity), the clinical risk of the final drugs is almost exclusively idiosyncratic hepatotoxicity , driven by immune recognition of metabolically activated protein adducts.

Mechanisms of Toxicity: The "Why" and "How"

Understanding the causality of toxicity is essential for designing safer analogs. We distinguish between direct chemical reactivity and metabolic bioactivation.

Pathway A: 5-Methyl Oxidation (The Enimine Trap)

For 3-phenyl-5-methylisoxazoles, the 5-methyl group is susceptible to CYP450-mediated oxidation.

-

Hydroxylation: CYP450 oxidizes the 5-methyl to a 5-hydroxymethyl.

-

Dehydration: This intermediate can dehydrate to form a reactive enimine (alpha,beta-unsaturated imine).

-

Covalent Binding: The enimine is a Michael acceptor that reacts with nucleophilic residues (cysteine) on proteins or Glutathione (GSH).

Pathway B: Isoxazole Ring Scission

Reductive metabolism (often by CYP450 + NADPH) can cleave the N-O bond of the isoxazole.

-

Ring Opening: Generates a reactive cyanoenol or amino-ketone .

-

Toxicity: These open-chain metabolites can inhibit specific enzymes or act as haptens.

Visualization of Bioactivation Pathways

Figure 1: Dual bioactivation pathways of the chlorophenyl isoxazole scaffold. Pathway A (top) leads to enimine formation; Pathway B (bottom) involves ring scission.

Case Studies in Toxicity

Clinical Anchor: Flucloxacillin-Induced Liver Injury

Flucloxacillin represents the archetypal toxicity case for this scaffold.

-

Phenotype: Cholestatic hepatitis, often delayed (1–45 days post-treatment).

-

Mechanism: The isoxazole ring is bioactivated (likely via ring scission or direct acylation) to modify hepatic proteins. These modified proteins are presented by HLA-B*57:01 (a specific immune allele), triggering a T-cell mediated attack on the bile ducts.

-

Lesson: Toxicity is not just intrinsic; it is interactional (Drug + Genotype).

Medicinal Chemistry Warning: NaV1.7 Inhibitors

In a separate series of phenyl-methyl-isoxazoles designed as sodium channel inhibitors, researchers observed "unprecedented" GSH reactivity.

-

Observation: High turnover in microsomes and formation of GSH adducts.

-

Root Cause: The 5-methyl group was oxidized to the enimine (as shown in Fig 1).

-

Resolution: Replacing the 5-methyl group or blocking the oxidation site eliminated the toxicity risk.

Safety Assessment Protocols

To ensure scientific integrity, use these self-validating protocols during lead optimization.

Protocol: Reactive Metabolite Trapping (GSH)

Purpose: Detect formation of electrophilic enimines or quinone methides.

-

Incubation System: Human Liver Microsomes (HLM) (1 mg/mL protein) or Recombinant CYPs.

-

Cofactors: NADPH (1 mM) to drive oxidation.

-

Trapping Agent: Glutathione (GSH) or Dansyl-GSH (5 mM). Note: Use a high concentration to outcompete protein binding.

-

Control: Incubation without NADPH (rules out direct chemical reactivity).

-

Analysis: LC-MS/MS. Look for Neutral Loss of 129 Da (pyroglutamic acid moiety) or specific GSH adduct mass shifts (+305 Da).

-

Validation Criteria: If GSH adducts > 1% of parent turnover, the compound is flagged as a high structural alert.

Protocol: Cyanide Trapping (Ring Scission)

Purpose: Detect hard electrophiles derived from ring opening (e.g., iminium ions).

-

Incubation: HLM + NADPH.

-

Trapping Agent: Potassium Cyanide (KCN) (1 mM).

-

Safety Note: Perform in a fume hood; acidifying KCN releases toxic HCN gas.

-

Analysis: Search for [M + CN] adducts (+26 Da).

-

Interpretation: Presence of cyanide adducts confirms ring scission and the formation of reactive iminium species.

Screening Workflow Diagram

Figure 2: Decision tree for early-stage safety assessment of isoxazole candidates.

Mitigation Strategies

If your lead compound shows toxicity signals, apply these medicinal chemistry strategies:

-

Block the 5-Position: If the 5-methyl group is the liability (enimine formation), replace it with a metabolically stable group (e.g., -CF3, -Cyclopropyl) or remove it entirely.

-

Steric Shielding: Introduce steric bulk on the phenyl ring (ortho-substitution) to twist the biaryl bond, potentially altering the binding to CYP enzymes responsible for bioactivation.

-

Scaffold Hopping: If the isoxazole ring scission is the primary driver, replace the isoxazole with a bioisostere such as isothiazole (though check for S-oxidation) or oxadiazole .

References

-

Vertex Pharmaceuticals. "Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors." PMC, 2021. Link

-

AstraZeneca R&D. "Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles." Drug Metabolism and Disposition, 2012. Link

-

National Institutes of Health (PubChem). "3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (CID 90203)." PubChem Compound Summary. Link

-

Fisher Scientific. "Safety Data Sheet: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride." Fisher Scientific SDS, 2025. Link

-

Daly, A.K., et al. "HLA-B*5701 genotype is a major determinant of drug-induced liver injury due to flucloxacillin." Nature Genetics, 2009. Link

-

Kalgutkar, A.S., et al. "Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery." Drug Metabolism and Disposition, 2010. Link

Sources

Metabolic Stability Profiling of 5-(3-Chlorophenyl)isoxazole-3-carboxylic Acid: In Vitro Technical Guide

Executive Summary

This technical guide details the evaluation of the metabolic stability of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid , a critical scaffold in the development of ROR

While the isoxazole core and chlorophenyl moiety suggest resistance to oxidative Phase I metabolism, the carboxylic acid functionality presents a significant liability for Phase II conjugation (acyl glucuronidation). This guide provides a rigorous, non-templated workflow to quantify intrinsic clearance (

Part 1: Structural Analysis & Metabolic Prediction

Before initiating wet-lab protocols, a structural dissection is required to optimize experimental conditions.

The Carboxylic Acid Moiety (Position 3)[1]

-

Primary Liability: This is the dominant site for metabolism. Carboxylic acids are prime substrates for UDP-glucuronosyltransferases (UGTs) , specifically UGT1A1, 1A3, and 2B7.

-

Prediction: In standard NADPH-supplemented microsomes (Phase I only), this compound may appear artificially stable. Crucial Adjustment: Assays must include UDPGA (uridine 5'-diphospho-glucuronic acid) or use cryopreserved hepatocytes to capture Phase II clearance.

-

Toxicity Alert: Acyl glucuronides can be reactive electrophiles, potentially leading to covalent binding with plasma proteins (immune-mediated toxicity).

The 5-(3-Chlorophenyl) Ring

-

Metabolic Blocking: The chlorine atom at the meta position blocks metabolic attack at that site and sterically hinders the adjacent para and ortho positions.

-

Lipophilicity: The chlorine increases

, potentially increasing affinity for CYP450 active sites, but the electron-withdrawing nature of the isoxazole and chlorine deactivates the phenyl ring toward electrophilic oxidation (hydroxylation).

The Isoxazole Core

-

Oxidative Stability: Generally stable in aerobic human liver microsomes (HLM).

-

Reductive Instability: The N-O bond is susceptible to reductive cleavage (to form enaminones), typically mediated by cytosolic reductases or gut microbiota under anaerobic conditions. This is rarely observed in standard microsomal assays but is a relevant in vivo consideration.

Part 2: Experimental Protocols

Reagents and Systems[2][3]

-

Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein) and Cryopreserved Human Hepatocytes.

-

Cofactors:

-

Phase I: NADPH-regenerating system (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).

-

Phase II: UDPGA (required for glucuronidation assessment in microsomes).

-

Activator: Alamethicin (pore-forming peptide) is mandatory when testing glucuronidation in microsomes to allow UDPGA entry into the lumen.

-

Workflow 1: Microsomal Stability (Phase I vs. Phase II Differentiation)

This protocol distinguishes between CYP-mediated oxidation and UGT-mediated conjugation.

Step-by-Step Protocol:

-

Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1

M in phosphate buffer (100 mM, pH 7.4).-

Note: Keep DMSO

to avoid enzyme inhibition.

-

-

Incubation Setup (Three Arms):

-

Arm A (Phase I): Microsomes + Compound + NADPH.

-

Arm B (Phase II): Microsomes + Compound + UDPGA + Alamethicin (50

g/mg protein). -

Arm C (Control): Microsomes + Compound (No cofactors).

-

-

Reaction: Pre-incubate at 37°C for 5 min. Initiate reaction by adding cofactors.

-

Sampling: Aliquot 50

L at -

Quenching: Dispense into 150

L ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin or Tolbutamide). -

Processing: Centrifuge at 4,000 rpm for 20 min. Supernatant to LC-MS/MS.

Workflow 2: Hepatocyte Stability (Holistic Clearance)

Hepatocytes contain the full complement of enzymes (CYPs, UGTs, Sulfotransferases) and transporters, providing the most accurate in vitro to in vivo extrapolation (IVIVE).

-

Thawing: Thaw cryopreserved hepatocytes using high-viability medium (e.g., HT medium). Assess viability (Trypan Blue >75% required).

-

Incubation: Suspend cells at

cells/mL in Krebs-Henseleit buffer. -

Dosing: Add test compound (1

M final). -

Timepoints:

min. -

Analysis: Quench and analyze parent depletion via LC-MS/MS.

Part 3: Visualization of Workflows & Pathways

Diagram 1: Metabolic Pathways of 5-(3-Chlorophenyl)isoxazole-3-carboxylic Acid

Caption: Predicted metabolic fate. The acyl glucuronidation pathway (red) is expected to be the dominant clearance mechanism over oxidative hydroxylation (yellow).

Diagram 2: Experimental Decision Tree

Caption: Decision logic for interpreting microsomal stability data. Note that stability in Arm A (NADPH) does not imply overall metabolic stability.

Part 4: Analytical Methodologies (LC-MS/MS)

Accurate quantification requires a tuned MRM (Multiple Reaction Monitoring) method.

| Parameter | Setting / Value |

| Ionization Mode | ESI Negative (due to Carboxylic Acid) |

| Precursor Ion | |

| Product Ions | m/z 178.0 (Loss of |

| Column | C18 Reverse Phase (e.g., Waters BEH C18, 1.7 |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 3.0 min |

Critical Analytical Note: Acyl glucuronides are labile. If analyzing samples from the UDPGA incubation, avoid high temperatures in the autosampler or alkaline mobile phases, which can cause hydrolysis of the glucuronide back to the parent, leading to an underestimation of clearance.

Part 5: Data Interpretation & Calculations

Intrinsic Clearance ( )

Calculate the slope (

Where

Interpretation Guide

-

Low Clearance:

. Likely good bioavailability, renal elimination dominant. -

Medium Clearance:

. -

High Clearance:

. Likely extensive first-pass metabolism.

Case Specifics:

For 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid, if

References

-

Gege, C. (2021).

t. Journal of Medicinal Chemistry, 64(11), 7453–7476. Link -

Palin, R., et al. (2011).[1] Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(5), 1480-1484. Link

-

Panda, S.S., et al. (2012). Synthesis and anti-inflammatory activity of some new isoxazole-3-carboxylic acid derivatives. E-Journal of Chemistry, 9(2), 861-868. Link

-

Lassila, T., et al. (2016). Structure-Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183–3203. Link

-

Obach, R.S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

Sources

chemical structure analysis of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid

An In-depth Technical Guide to the Chemical Structure Analysis of 5-(3-Chlorophenyl)isoxazole-3-carboxylic Acid

Prepared by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the , a molecule of interest in medicinal chemistry and drug development. Recognizing the paramount importance of unambiguous structural confirmation, this document outlines a multi-pronged analytical approach, integrating data from spectroscopic and crystallographic techniques. While a complete set of experimentally verified data for this specific molecule is not publicly available, this guide leverages established principles and spectral data from closely related analogs to provide a robust predictive analysis. The methodologies detailed herein are designed to offer researchers and drug development professionals a thorough understanding of the techniques and the rationale behind their application in elucidating the chemical architecture of novel isoxazole derivatives.

Introduction and Significance

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the pharmaceutical sciences due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific compound, 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid, combines the isoxazole scaffold with a substituted phenyl ring and a carboxylic acid moiety, making it a promising candidate for further investigation and development as a therapeutic agent. Accurate and comprehensive structural analysis is the bedrock of drug discovery, ensuring the identity, purity, and conformational properties of a compound are well-understood before its advancement in the development pipeline. This guide will detail the necessary analytical workflows to achieve a high-fidelity structural elucidation of this target molecule.

Proposed Synthesis Pathway

A plausible and efficient synthesis of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid can be adapted from established methods for related isoxazole derivatives. A common and effective route involves the reaction of a chalcone precursor with hydroxylamine, followed by oxidation. The rationale for this multi-step synthesis is the ready availability of starting materials and the generally high yields and purity of the resulting products.

Experimental Protocol:

-

Synthesis of the Chalcone Precursor: The synthesis would commence with a Claisen-Schmidt condensation between 3-chloroacetophenone and a suitable glyoxylic acid derivative. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, in an alcoholic solvent.

-

Formation of the Isoxazole Ring: The resulting chalcone is then reacted with hydroxylamine hydrochloride in a suitable solvent, such as ethanol. This reaction proceeds via a nucleophilic addition of the hydroxylamine to the α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration to form the stable isoxazole ring.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure 5-(3-chlorophenyl)isoxazole-3-carboxylic acid.

Caption: Proposed synthesis workflow for 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of the target molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid, the spectrum is predicted to show distinct signals for the aromatic protons, the isoxazole ring proton, and the carboxylic acid proton. The choice of a deuterated solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable option as it can solubilize the carboxylic acid and its acidic proton will be observable.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 14.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift. |

| ~7.9 - 8.1 | Multiplet | 2H | Aromatic (ortho to -Cl and isoxazole) | Protons on the chlorophenyl ring will be in the aromatic region, with those ortho to the electron-withdrawing chlorine and isoxazole ring appearing more downfield. |

| ~7.6 - 7.8 | Multiplet | 2H | Aromatic (meta and para to -Cl) | The remaining protons on the chlorophenyl ring. |

| ~7.2 | Singlet | 1H | Isoxazole C4-H | The proton on the isoxazole ring is expected to be a singlet in this region[1]. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid will show distinct signals for the carboxylic acid carbon, the isoxazole ring carbons, and the aromatic carbons of the chlorophenyl ring.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 - 165 | -COOH | The carbonyl carbon of the carboxylic acid is expected in this downfield region. |

| ~168 - 172 | Isoxazole C5 | The carbon of the isoxazole ring attached to the chlorophenyl group is expected to be significantly downfield[2]. |

| ~158 - 162 | Isoxazole C3 | The carbon of the isoxazole ring attached to the carboxylic acid group[2]. |

| ~120 - 140 | Aromatic Carbons | The six carbons of the chlorophenyl ring will appear in this region, with the carbon attached to the chlorine atom showing a characteristic chemical shift. |

| ~95 - 100 | Isoxazole C4 | The carbon of the isoxazole ring bearing a proton is expected in this upfield region of the sp² carbons[1][2]. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid will be characterized by the vibrational frequencies of its key functional groups.

Predicted FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 1700-1725 | C=O stretch | Carboxylic Acid |

| 1580–1620 | C=N stretch | Isoxazole Ring[2] |

| 1400-1500 | C=C stretch | Aromatic Ring |

| 1210-1320 | C-O stretch | Carboxylic Acid |

| 815–840 | C-Cl stretch | Chlorophenyl Group[2] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and deducing the structure. For 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid, electrospray ionization (ESI) in negative mode would be an appropriate technique due to the presence of the acidic carboxylic acid group.

Predicted Mass Spectrum (ESI-):

-

Molecular Ion Peak [M-H]⁻: Expected at m/z corresponding to the molecular weight of the compound minus one proton (C₁₀H₆ClNO₃, MW = 223.61 g/mol ; [M-H]⁻ at m/z ≈ 222.0).

-

Major Fragmentation Pathways:

-

Loss of CO₂ (44 Da) from the carboxylate anion to give a fragment at m/z ≈ 178.0.

-

Cleavage of the isoxazole ring can lead to characteristic fragments.

-

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid with atomic resolution. While crystallographic data for 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid is not publicly available, the principles and the type of information that can be obtained are universal. A successful crystallographic analysis would provide precise bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for understanding the solid-state packing and its potential influence on physical properties.

Experimental Workflow:

Caption: General workflow for single-crystal X-ray diffraction analysis.

The crystal structure of a related compound, 5-amino-3-(4-methoxyphenyl)isoxazole, reveals key structural features that can be anticipated in the target molecule, such as the planarity of the isoxazole ring and its dihedral angle with the phenyl ring. In the case of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid, the carboxylic acid groups would likely form hydrogen-bonded dimers in the solid state.

Summary of Analytical Data

The following table summarizes the predicted analytical data for 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid based on the analysis of its structural features and data from analogous compounds.

| Analytical Technique | Predicted Data |

| ¹H NMR | Aromatic protons (~7.6-8.1 ppm), Isoxazole proton (~7.2 ppm), Carboxylic acid proton (~13.0-14.0 ppm) |

| ¹³C NMR | Carboxylic acid carbon (~160-165 ppm), Isoxazole carbons (~95-172 ppm), Aromatic carbons (~120-140 ppm) |

| FTIR (cm⁻¹) | 2500-3300 (O-H), 1700-1725 (C=O), 1580–1620 (C=N), 815–840 (C-Cl) |

| Mass Spec (ESI-) | [M-H]⁻ at m/z ≈ 222.0 |

| Molecular Formula | C₁₀H₆ClNO₃ |

| Molecular Weight | 223.61 g/mol |

Conclusion

The comprehensive structural analysis of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid requires an integrated approach utilizing a suite of modern analytical techniques. While this guide provides a robust predictive framework based on sound chemical principles and data from closely related structures, experimental verification remains the cornerstone of definitive structural elucidation. The methodologies outlined herein, from synthesis to advanced spectroscopic and crystallographic analysis, provide a clear and actionable pathway for researchers and scientists in the field of drug development to confidently characterize this and other novel isoxazole derivatives.

References

-

Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Online]. Available at: [Link]

-

Supporting Information for Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journals. [Online]. Available at: [Link]

-

Pintro, C. J., Long, A. K., Amonette, A. J., Lobue, J. M., & Padgett, C. W. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Acta Crystallographica Section E: Crystallographic Communications, 78(3), 336-339. [Online]. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Selection of Reagents for the Esterification of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid

For: Researchers, scientists, and drug development professionals.

Abstract

The isoxazole moiety is a privileged scaffold in medicinal chemistry, with derivatives of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid demonstrating a wide range of biological activities.[1][2] The esterification of this carboxylic acid is a critical step in the synthesis of compound libraries for drug discovery, enabling the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability. This guide provides a comprehensive overview of the primary methods for the esterification of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid, offering detailed protocols and a rationale for reagent selection to empower researchers in the synthesis of novel ester derivatives.

Introduction: The Significance of 5-(3-Chlorophenyl)isoxazole-3-carboxylic Acid Esters

5-(3-Chlorophenyl)isoxazole-3-carboxylic acid is a key building block in the development of therapeutic agents. Its derivatives have shown potential as antiviral, antimicrobial, antitumor, and anti-inflammatory agents.[1] The carboxylic acid group at the 3-position of the isoxazole ring serves as a versatile handle for chemical modification. Esterification of this group is a fundamental strategy to generate analogues with tailored pharmacokinetic and pharmacodynamic profiles. The choice of esterification method is paramount, as the stability of the isoxazole ring and the potential for side reactions must be carefully considered. This document outlines three robust methods for the esterification of this substrate: Fischer Esterification, Steglich Esterification, and an Acid Chloride-mediated approach.

Comparative Analysis of Esterification Methodologies

The selection of an appropriate esterification method depends on several factors, including the scale of the reaction, the steric and electronic properties of the alcohol, and the presence of other functional groups in the molecule. The following table provides a comparative summary of the most common methods.

| Method | Reagents | Mechanism | Advantages | Disadvantages | Ideal For |

| Fischer Esterification | Alcohol (as solvent or in excess), Strong Acid Catalyst (e.g., H₂SO₄, TsOH) | Acid-catalyzed nucleophilic acyl substitution.[3][4][5] | Cost-effective, simple procedure, suitable for large-scale synthesis.[3] | Reversible reaction requiring removal of water or use of excess alcohol to drive to completion, harsh acidic conditions may not be suitable for sensitive substrates.[3][6] | Simple, non-acid sensitive primary and secondary alcohols. |

| Steglich Esterification | DCC or EDC, DMAP (catalyst), Alcohol | Carbodiimide-mediated activation of the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the alcohol.[7][8] | Mild reaction conditions (often room temperature), suitable for acid-sensitive substrates and sterically hindered alcohols.[7][8][9] | Formation of a urea byproduct that can be difficult to remove, DCC is an allergen.[10] | Acid-sensitive substrates, tertiary alcohols, and when mild conditions are required.[8][11] |

| Acid Chloride Formation followed by Esterification | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, followed by Alcohol and a non-nucleophilic base (e.g., pyridine, triethylamine) | Conversion of the carboxylic acid to a highly reactive acid chloride, followed by nucleophilic attack by the alcohol.[12][13][14] | Irreversible and generally high-yielding reaction, acid chloride intermediate is very reactive.[14] | Requires two steps, thionyl chloride and the generated HCl are corrosive and require careful handling, not suitable for substrates with functional groups sensitive to acid chlorides.[13][14] | When other methods fail, or a highly reactive intermediate is desired. |

| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Alcohol | In situ activation of the alcohol by PPh₃ and DEAD/DIAD to facilitate nucleophilic attack by the carboxylate.[15][16] | Mild conditions, stereochemical inversion of the alcohol, broad substrate scope for nucleophiles with pKa < 13.[15][16] | Stoichiometric amounts of phosphine oxide and hydrazine byproducts are generated, which can complicate purification.[15] The reaction is sensitive to the pKa of the carboxylic acid.[17][18] | Esterification with inversion of stereochemistry at a chiral alcohol center. |

Experimental Protocols

Fischer Esterification of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid

This method is ideal for the synthesis of simple alkyl esters (e.g., methyl, ethyl) where the alcohol can be used as the solvent.

Workflow Diagram:

Caption: Workflow for Fischer Esterification.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid (1.0 eq).

-

Reagent Addition: Add the desired alcohol (e.g., methanol or ethanol) in large excess to act as the solvent (e.g., 20-50 eq).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.1 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.[6]

-

Work-up: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. c. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the organic phase under reduced pressure. The crude ester can be purified by column chromatography on silica gel or by recrystallization.

Causality: The use of excess alcohol and a strong acid catalyst drives the equilibrium towards the formation of the ester product.[3][4] Refluxing provides the necessary activation energy for the reaction. Neutralization during work-up is crucial to remove the acid catalyst and any unreacted carboxylic acid.

Steglich Esterification of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid

This method is preferred for more complex or acid-sensitive alcohols, including tertiary alcohols.[8]

Reaction Mechanism Diagram:

Caption: Mechanism of Steglich Esterification.

Protocol:

-

Reaction Setup: To a solution of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid (1.0 eq), the alcohol (1.0-1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 eq).[7][10]

-

Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.

-

Work-up: a. Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. b. Wash the filtrate with 1M HCl, saturated aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

Purification: Concentrate the organic phase under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Causality: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] DMAP acts as an acyl transfer catalyst, forming a more reactive acyl-pyridinium species, which is then readily attacked by the alcohol.[8] The mild, neutral conditions preserve acid-sensitive functionalities.[9]

Acid Chloride-Mediated Esterification of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid

This two-step protocol is robust and often provides high yields.

Workflow Diagram:

Caption: Two-step acid chloride-mediated esterification.

Protocol:

Step 1: Formation of 5-(3-Chlorophenyl)isoxazole-3-carbonyl chloride

-

Reaction Setup: In a fume hood, add 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases.

-

Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq), often with a catalytic amount of N,N-dimethylformamide (DMF).[13]

-

Reaction: Gently reflux the mixture until the evolution of gas (SO₂ and HCl) ceases (typically 1-3 hours).

-

Isolation: Remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification.

Step 2: Esterification

-

Reaction Setup: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution to 0 °C and add the desired alcohol (1.0-1.2 eq) followed by the slow addition of a non-nucleophilic base such as pyridine or triethylamine (1.1-1.5 eq) to scavenge the HCl produced.[14]

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC (typically 1-4 hours).

-

Work-up: a. Quench the reaction with water or a dilute acid solution (e.g., 1M HCl). b. Separate the organic layer and wash sequentially with water, saturated aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude ester by column chromatography or recrystallization.

Causality: The conversion of the carboxylic acid to the highly electrophilic acid chloride dramatically increases its reactivity towards nucleophilic attack by the alcohol.[12][19] The base is essential to neutralize the HCl byproduct, which would otherwise protonate the alcohol and reduce its nucleophilicity.[14]

Conclusion

The successful esterification of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid is readily achievable through a variety of methods. The choice of reagents and protocol should be guided by the nature of the alcohol, the scale of the synthesis, and the presence of other functional groups. For simple, robust alcohols, Fischer esterification offers a cost-effective solution. For more delicate or sterically demanding substrates, the mild conditions of the Steglich esterification are advantageous. The acid chloride-mediated approach provides a highly reliable and often high-yielding alternative. By understanding the principles and practical considerations outlined in this guide, researchers can confidently and efficiently synthesize a diverse range of ester derivatives of 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid for the advancement of drug discovery programs.

References

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

-

Mitsunobu reaction. Wikipedia. [Link]

-

Fischer Esterification. Chemistry Steps. [Link]

-

Fischer Esterification. Organic Chemistry Portal. [Link]

-

Hughes, D. L., Reamer, R. A., Bergan, J. J., & Grabowski, E. J. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry, 61(9), 2967–2971. [Link]

-

Steglich esterification. Wikipedia. [Link]

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

-

Mitsunobu Reaction. Master Organic Chemistry. [Link]

-

Mitsunobu Reaction. Chemistry Steps. [Link]

-

Fischer esterification reaction. BYJU'S. [Link]

-

The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. PubMed. [Link]

-

Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [Link]

-

Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses. [Link]

-

Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]

-

Steglich Esterification. Organic Chemistry Portal. [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. [Link]

-

Carboxylic Acid to Acid Chloride (SOCl2). OrgoSolver. [Link]

-

Acid Halides for Ester Synthesis. (2021, May 22). Chemistry LibreTexts. [Link]

-

Acyl chloride. Wikipedia. [Link]

-

Grady, A. (2023, December 8). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. [Link]

-

Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024, January 28). Biological and Molecular Chemistry. [Link]

Sources

- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 2. biolmolchem.com [biolmolchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. byjus.com [byjus.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. Steglich esterification - Wikipedia [en.wikipedia.org]

- 8. Steglich Esterification [organic-chemistry.org]

- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. orgosolver.com [orgosolver.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Acyl chloride - Wikipedia [en.wikipedia.org]

amide coupling conditions using 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid

Application Note: Amide Coupling Conditions for 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid

Part 1: Executive Summary & Chemical Context

Objective: This guide details optimized protocols for synthesizing amides from 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid (CAS: 925940-95-0). This scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for biaryl amides or as a rigid linker in glutamate receptor agonists and kinase inhibitors.

Chemical Challenges & Mechanistic Insights:

-

Electronic Deactivation: The isoxazole ring is electron-deficient (π-excessive but inductively electron-withdrawing due to the O-N bond). The carboxylic acid at the C3 position is attached to the imine-like carbon (

), making the carbonyl carbon moderately electrophilic but the carboxylate anion less nucleophilic. This necessitates highly active coupling agents. -

Solubility: The 3-chlorophenyl group confers significant lipophilicity (

), rendering the starting acid sparingly soluble in pure dichloromethane (DCM) or toluene. Polar aprotic solvents (DMF, DMSO) or binary mixtures are required for homogeneous kinetics. -

Regiostability: Unlike isoxazole-4-carboxylic acids, the 3-carboxylic acid variants are generally thermally stable against decarboxylation under standard coupling temperatures (

), but care must be taken during acid chloride formation to avoid vigorous heating.

Part 2: Decision Matrix & Methodology

Select the protocol based on your specific scale and amine constraints.

| Feature | Protocol A: HATU Activation | Protocol B: Acid Chloride | Protocol C: T3P Coupling |

| Primary Use Case | Discovery Chemistry (<100 mg), Precious Amines | Scale-up (>1 g), Non-nucleophilic Amines | Green Chemistry, Easy Workup |

| Reactivity | Very High | Extremely High | High |

| By-products | Urea/Tetramethylurea (Water soluble) | HCl, CO, CO₂ | Water-soluble phosphates |

| Purification | Column Chromatography usually required | Crystallization often sufficient | Extraction often sufficient |

| Cost | High | Low | Moderate |

Part 3: Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery Standard)

Best for: High-throughput synthesis, hindered amines, and ensuring complete conversion.

Reagents:

-

Acid: 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (Anhydrous) [Concentration: 0.1 M]

Step-by-Step Procedure:

-

Activation: To a dried vial equipped with a magnetic stir bar, add the Acid (1.0 equiv) and HATU (1.2 equiv).

-

Solvation: Add anhydrous DMF. Stir for 5 minutes under Nitrogen. The solution should be clear or slightly yellow.

-

Base Addition: Add DIPEA (3.0 equiv) dropwise. Note: The solution may darken to yellow/orange due to the formation of the activated At-ester species. Stir for 10–15 minutes at Room Temperature (RT).

-